1-Bromo-3-chloro-2-fluoro-5-iodobenzene
Description
Significance of Highly Substituted Halogenated Aromatics in Contemporary Synthetic Strategies
Highly substituted halogenated aromatics are prized as versatile building blocks, primarily due to the differential reactivity of the various carbon-halogen (C-X) bonds. This graduated reactivity allows for programmed, site-selective modifications, a cornerstone of modern synthetic strategy. nih.govacs.org The capacity for sequential functionalization is particularly pronounced in palladium-catalyzed cross-coupling reactions. nih.govnih.gov The reactivity of C-X bonds towards oxidative addition, a key step in these catalytic cycles, follows the general trend: C-I > C-Br > C-Cl > C-F. This hierarchy enables chemists to selectively address one halogen site while leaving others intact for subsequent transformations.
This strategic approach is crucial for constructing unsymmetrical, multi-substituted aromatic compounds that are otherwise difficult to access. The ability to precisely install different functional groups at specific positions allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect in the rational design of new drugs, agrochemicals, and materials for organic electronics. nih.gov
Historical Perspectives on the Evolution of Synthetic Methodologies for Multi-Halogenated Aromatics
The synthesis of multi-halogenated aromatics has evolved significantly from early, often indiscriminate methods to highly controlled and regioselective strategies. The foundation of aromatic halogenation lies in electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org
Historically, direct halogenation of benzene (B151609) required harsh conditions and often yielded mixtures of products. wikipedia.orglibretexts.org For typical benzene derivatives, the development of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) was a major advancement, allowing for the formation of a highly electrophilic complex that could be attacked by the benzene ring. wikipedia.orglibretexts.org
To achieve specific substitution patterns on a multi-halogenated ring, chemists learned to harness the directing effects of the substituents themselves. Halogens are deactivating yet ortho-, para-directing groups. libretexts.orglibretexts.org The synthesis of complex molecules like 1-bromo-3-chloro-5-iodobenzene (B84608) often involves a multi-step sequence starting from simpler precursors like aniline (B41778) or nitrobenzene. medium.comgoogle.com These syntheses strategically employ protection/deprotection of activating groups (like converting an amine to an amide to moderate its reactivity), sequential halogenations guided by the directing effects of existing substituents, and diazotization-dediazoniation reactions (e.g., Sandmeyer reaction) to install halogens that are difficult to introduce directly. medium.comgoogle.comquora.com This evolution reflects a broader trend in organic synthesis: a move towards greater precision and control over molecular architecture.
Fundamental Reactivity Principles Governing Multi-Halogenated Benzene Systems
The reactivity of a multi-halogenated benzene ring is governed by a delicate interplay of inductive and resonance effects, which in turn dictates its behavior in different reaction types.
Electrophilic Aromatic Substitution (SEAr): Halogens exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity. This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus "deactivated" towards attack by electrophiles compared to unsubstituted benzene. msu.eduyoutube.com The deactivating strength generally follows the order of electronegativity: F > Cl > Br > I. libretexts.org Concurrently, halogens can donate lone-pair electron density to the ring via a resonance effect (+R effect), which directs incoming electrophiles to the ortho and para positions. youtube.com In multi-halogenated systems, the combined inductive effects result in a highly deactivated ring, making SEAr reactions significantly slower and requiring more forcing conditions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of multiple halogens makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. This SNAr mechanism is particularly favored when strong electron-withdrawing groups (like nitro groups) are also present ortho or para to a halogen, which acts as the leaving group. wikipedia.orgyoutube.com The reaction proceeds via an addition-elimination pathway, forming a stabilized anionic intermediate (a Meisenheimer complex). youtube.com For SNAr reactions, the C-F bond is often the most reactive due to the high electronegativity of fluorine, which makes the attached carbon highly electrophilic and stabilizes the intermediate—a reversal of the reactivity seen in cross-coupling. youtube.comnih.gov
Metal-Catalyzed Cross-Coupling: This is arguably the most powerful application of multi-halogenated benzenes. The differential reactivity of the carbon-halogen bonds based on bond strength (C-I < C-Br < C-Cl) is exploited to achieve selective functionalization. A palladium catalyst can selectively undergo oxidative addition into the weakest C-I bond, allowing for a coupling reaction at that site. The resulting product, still containing C-Br and C-Cl bonds, can then be subjected to a second, different coupling reaction under more stringent conditions to react at the C-Br site, and so on. This programmed, sequential approach is a cornerstone of modern synthetic chemistry for building molecular complexity.
| Property | Description |
| Inductive Effect | Halogens withdraw electron density from the benzene ring, deactivating it towards electrophilic attack. |
| Resonance Effect | Lone pairs on halogens can be donated to the ring, directing incoming electrophiles to the ortho and para positions. |
| Cross-Coupling Reactivity | C-I > C-Br > C-Cl > C-F. This allows for sequential, site-selective reactions. |
| SNAr Reactivity | The presence of multiple electron-withdrawing halogens makes the ring susceptible to nucleophilic attack. |
Overview of Current Academic Research Trajectories for 1-Bromo-3-chloro-2-fluoro-5-iodobenzene
While extensive literature exists for tri-halogenated benzenes, specific research focusing on this compound is more specialized, highlighting its role as a highly advanced and complex building block. The introduction of the fluorine atom at the C-2 position adds another layer of complexity and significantly modifies the molecule's electronic and steric properties compared to its non-fluorinated analogue, 1-bromo-3-chloro-5-iodobenzene.
Current research trajectories leverage this complexity for the synthesis of highly tailored molecules:
Advanced Materials: The unique substitution pattern makes it an ideal starting material for creating complex, multi-ring aromatic structures, such as asymmetric terphenyl dinitriles, which are of interest in materials science. The differential reactivity of the four distinct halogens allows for a programmed sequence of cross-coupling reactions to build intricate molecular architectures.
Organic Electronics: Related polyhalogenated compounds are used in the preparation of organic compounds for electronic devices. chemicalbook.com The specific electronic perturbations introduced by the fluorine, chlorine, bromine, and iodine atoms can be used to tune the properties of organic semiconductors and other functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C6H2BrClFI |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-fluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
InChI Key |
GOYBZTARGKIDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)I |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Bromo 3 Chloro 2 Fluoro 5 Iodobenzene
Retrosynthetic Analysis and Design of Synthetic Pathways
Retrosynthetic analysis of 1-bromo-3-chloro-2-fluoro-5-iodobenzene suggests several potential synthetic routes, primarily revolving around the sequential halogenation of a suitably substituted benzene (B151609) precursor. A logical and commonly employed strategy in the synthesis of polyhalogenated aromatics begins with an aniline (B41778) derivative, which allows for the powerful directing effects of the amino group (or its protected form) to be exploited.
A plausible retrosynthetic disconnection leads back to a polyhalogenated fluoroaniline (B8554772) intermediate. The final iodo group can be envisioned as being introduced via a Sandmeyer-type reaction on a corresponding aniline. This approach is advantageous as it allows for the late-stage introduction of iodine, a step that can sometimes be challenging via direct electrophilic iodination on a highly deactivated ring.
This leads to the key intermediate, 4-bromo-2-chloro-6-fluoroaniline (B1287600). Further disconnection of this intermediate involves the sequential electrophilic halogenation of a simpler starting material, 2-fluoroaniline (B146934). The synthetic design hinges on the careful selection of the order of halogen introduction and the use of a protecting group for the aniline functionality to modulate its reactivity and directing influence.
A forward synthesis based on this analysis would commence with the acetylation of commercially available 2-fluoroaniline to form 2-fluoroacetanilide. The acetamido group is a potent ortho, para-director and an activating group, which facilitates controlled electrophilic aromatic substitution. The subsequent steps would involve sequential bromination and chlorination, followed by hydrolysis of the acetamido group, iodination, and finally, a deamination-iodination sequence (Sandmeyer reaction) to yield the target molecule.
| Retrosynthetic Step | Precursor Molecule | Proposed Reaction |
| Disconnection of C-I bond | 4-Bromo-2-chloro-6-fluoroaniline | Sandmeyer Reaction |
| Disconnection of C-Br and C-Cl bonds | 2-Fluoroacetanilide | Sequential Electrophilic Halogenation |
| Disconnection of Acetamido group | 2-Fluoroaniline | Acetylation |
Regioselective Halogenation Strategies
The success of the synthetic pathway is critically dependent on the ability to control the regioselectivity of the halogenation steps. The interplay of the electronic and steric effects of the substituents on the aromatic ring dictates the position of the incoming electrophile.
In the proposed synthesis starting from 2-fluoroacetanilide, the acetamido group (-NHCOCH₃) is the dominant directing group. It is a strong ortho, para-director due to the participation of the nitrogen lone pair in resonance with the aromatic ring. The fluorine atom at the 2-position is also an ortho, para-director but is deactivating due to its high electronegativity.
The first halogenation, bromination, is directed by the powerful acetamido group to the positions ortho and para to it. The para position (C4) is sterically more accessible and is the major site of substitution, yielding 4-bromo-2-fluoroacetanilide.
The subsequent chlorination of 4-bromo-2-fluoroacetanilide introduces a chlorine atom. The available positions ortho to the acetamido group are C2 and C6. The C2 position is already occupied by fluorine. Therefore, chlorination occurs at the C6 position, leading to 2-chloro-4-bromo-6-fluoroacetanilide.
After the introduction of bromine and chlorine, the acetamido group is typically hydrolyzed back to an amino group. The final halogen, iodine, can then be introduced. Direct iodination of the resulting 4-bromo-2-chloro-6-fluoroaniline would be directed by the amino group to the remaining ortho position (C5). Reagents such as iodine monochloride (ICl) are often employed for such transformations.
| Substrate | Reagent | Major Product | Directing Group Influence |
| 2-Fluoroacetanilide | Br₂/CH₃COOH | 4-Bromo-2-fluoroacetanilide | -NHCOCH₃ directs para |
| 4-Bromo-2-fluoroacetanilide | Cl₂/CH₃COOH | 2-Chloro-4-bromo-6-fluoroacetanilide | -NHCOCH₃ directs ortho |
| 4-Bromo-2-chloro-6-fluoroaniline | ICl | 4-Bromo-2-chloro-6-fluoro-5-iodoaniline | -NH₂ directs ortho |
Directed radical halogenation is a less common strategy for the functionalization of aromatic rings compared to electrophilic substitution. Free-radical halogenation of aromatic compounds typically occurs on the alkyl side chains of substituted benzenes under UV irradiation and is not a suitable method for the direct halogenation of the aromatic nucleus in this context. While homolytic aromatic substitution reactions involving radical intermediates are known, they often lack the high regioselectivity required for the synthesis of complex, polysubstituted molecules like this compound. Therefore, this approach is generally not considered a primary synthetic route for this target.
Directed Metalation Group (DMG) Chemistry
Directed metalation group (DMG) chemistry offers powerful regioselective methods for the functionalization of aromatic rings. This strategy relies on the ability of a substituent to direct deprotonation (metalation) to an adjacent ortho position, followed by quenching the resulting organometallic intermediate with an electrophile.
In principle, one of the substituents on a precursor molecule could act as a directed metalation group to introduce another halogen. The fluorine atom is known to be a weak DMG, capable of directing ortho-lithiation. However, in a polyhalogenated system, the electronic environment and the presence of other potential directing or reactive sites can complicate this approach.
For instance, starting with a di- or tri-halogenated fluorobenzene, it might be theoretically possible to use the fluorine atom to direct lithiation to an adjacent position, followed by quenching with a suitable halogenating agent (e.g., I₂, Br₂, or a source of electrophilic chlorine). However, the practicality of this approach for the synthesis of this compound is limited by the availability of suitable precursors and the potential for competing side reactions, such as halogen-metal exchange.
A more viable strategy within the realm of organometallic chemistry is to exploit the differential reactivity of the carbon-halogen bonds. The reactivity of halobenzenes towards metal-halogen exchange or oxidative addition to a metal center generally follows the order: C-I > C-Br > C-Cl > C-F. This difference in reactivity allows for the selective functionalization of one halogen in the presence of others.
For example, a synthetic route could be designed starting from a precursor containing both a bromine and an iodine atom. The more reactive C-I bond could be selectively converted to an organolithium or Grignard reagent via metal-halogen exchange. This intermediate could then be quenched with an electrophilic chlorine source. Subsequently, the less reactive C-Br bond could be functionalized through a different cross-coupling reaction. While a powerful strategy for constructing complex molecules, designing a sequence that efficiently leads to the specific substitution pattern of this compound would require a carefully planned multi-step synthesis.
Cross-Coupling Methodologies for Halogen Introduction or Transformation
Cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated benzenes, they are particularly useful for the selective introduction or transformation of halogen atoms, leveraging the differential reactivity of the carbon-halogen bonds.
Palladium-catalyzed cross-coupling reactions are fundamental for the synthesis of complex aromatic structures. For polyhalogenated substrates, the success of these reactions hinges on the differential reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl > C-F. This reactivity hierarchy allows for selective functionalization at one position while leaving other halogens intact for subsequent transformations.
The catalytic cycle typically begins with the oxidative addition of the most reactive aryl-halide bond (e.g., C-I) to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new bond and regenerate the Pd(0) catalyst. The choice of ligand on the palladium center is crucial for modulating the catalyst's activity and stability. mit.edu Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition and reductive elimination steps. mit.edu
While direct palladium-catalyzed introduction of all four different halogens onto a benzene ring in a single process is not a standard method, these reactions are essential for building the molecular scaffold. For instance, a di- or tri-halogenated benzene could be a starting point, and another group could be introduced via a Suzuki, Stille, or other palladium-catalyzed coupling reaction. The halogen atoms act as handles for these modifications.
Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling
| Carbon-Halogen Bond | Relative Bond Strength | General Reactivity in Oxidative Addition |
|---|---|---|
| C-I | Weakest | Highest |
| C-Br | Weaker | High |
| C-Cl | Stronger | Moderate |
This table illustrates the general trend in reactivity, which allows for selective, stepwise functionalization of polyhalogenated aromatic compounds.
Copper-mediated reactions provide a complementary approach for modifying the halogen substitution pattern on an aromatic ring, most notably through halogen exchange, often referred to as an aromatic Finkelstein reaction. organic-chemistry.orgnih.gov This method is particularly effective for converting aryl bromides or chlorides into the more reactive aryl iodides. researchgate.netfrontiersin.org
The development of mild and general copper(I)-catalyzed methods has significantly advanced this field. acs.org A typical system involves a copper(I) iodide (CuI) catalyst, a diamine ligand (such as N,N'-dimethylethylenediamine), and a halide salt (e.g., NaI) in a suitable solvent like dioxane. organic-chemistry.orgacs.org These conditions are often mild enough to tolerate a variety of functional groups. researchgate.net The reaction is an equilibrium process, and its outcome can be influenced by the solubility differences of the halide salts, analogous to the classic Finkelstein reaction with alkyl halides. acs.org
This methodology could be strategically employed in the synthesis of this compound. For example, a precursor such as 1,5-dibromo-3-chloro-2-fluorobenzene could potentially undergo a selective copper-catalyzed exchange of one bromine atom for an iodine atom to yield the desired product. The ability to perform these exchanges under relatively mild conditions makes it a valuable tool for late-stage functionalization. frontiersin.org
Table 2: Key Components in a Typical Copper-Catalyzed Aromatic Finkelstein Reaction
| Component | Example | Role in Reaction |
|---|---|---|
| Copper Source | Copper(I) Iodide (CuI) | Catalyst |
| Ligand | N,N'-Dimethyl-1,2-cyclohexanediamine | Accelerates reaction, stabilizes catalyst |
| Halide Source | Sodium Iodide (NaI) | Provides the incoming halide |
| Substrate | Aryl Bromide | Starting material to be transformed |
Development of Convergent and Linear Synthetic Schemes
The construction of a complex molecule like this compound can be approached through either a linear or a convergent synthetic scheme.
Stereochemical and Regiochemical Control in Polyhalogenated Aromatics Synthesis
For an achiral, planar molecule like this compound, stereochemical control is not a factor in the final product. However, the principles of stereoselective halogenation are critical in the broader context of synthesizing complex halogenated natural products or chiral molecules where a halogen is part of a stereocenter. nih.gov
Regiochemical control , however, is of paramount importance in the synthesis of polyhalogenated aromatics. The challenge lies in directing each halogen to its specific, desired position on the benzene ring. This is governed by the directing effects of the substituents already present on the ring during electrophilic aromatic substitution reactions. studymind.co.uk
Halogens are deactivating yet ortho-, para-directing substituents. When multiple halogens are present, their combined electronic and steric effects determine the position of subsequent substitutions. For example, in a linear synthesis starting from a monosubstituted benzene, the first substituent will direct the second, and those two will direct the third, and so on. Careful planning of the order of substituent introduction is therefore essential to achieve the correct isomer. google.com In some cases, blocking groups may be used to temporarily occupy a position, forcing a substituent into another, and are then removed later in the synthesis. Diazonium salt chemistry is also a powerful tool for regiocontrol, as an amino group can be used for its strong directing ability and then later replaced with a halogen or other group. google.com
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of complex molecules like this compound is an increasingly important consideration. The goal is to design processes that are more environmentally benign, safer, and more efficient. ucl.ac.ukucl.ac.uk
Key principles of green chemistry relevant to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can often be more atom-economical than long linear sequences with many protecting group manipulations.
Catalysis: The use of catalytic reagents (e.g., palladium or copper catalysts) is superior to stoichiometric reagents in terms of reducing waste. mdpi.combeilstein-journals.org Catalytic methods require only small amounts of the metal, which can often be recycled.
Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with safer alternatives. For example, developing reactions that can proceed in water or greener solvents like glycerol (B35011) is a key area of research. ucl.ac.ukmdpi.com
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. acs.org
Developing a sustainable route to this compound would involve optimizing existing catalytic methods to use lower catalyst loadings, exploring less toxic solvents, and designing a synthetic plan that is as short and convergent as possible to maximize yield and minimize waste.
Mechanistic Insights into the Reactivity of 1 Bromo 3 Chloro 2 Fluoro 5 Iodobenzene
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com However, the presence of multiple halogen substituents on 1-Bromo-3-chloro-2-fluoro-5-iodobenzene significantly modifies its reactivity in these pathways.
Halogen substituents exhibit a dual electronic effect on aromatic rings. wikipedia.org They are highly electronegative, which causes them to withdraw electron density from the ring through the sigma bond network, an effect known as the inductive effect (-I). libretexts.orglatech.edu This withdrawal of electrons reduces the ring's nucleophilicity, making it less reactive towards incoming electrophiles compared to unsubstituted benzene. quora.comchemistrytalk.org Consequently, halogens are classified as deactivating groups. chemistrytalk.org In this compound, the cumulative inductive effect of four halogen atoms results in a highly deactivated and electron-deficient aromatic system.
Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect). latech.eduquora.com This donation of electron density preferentially increases the electron density at the ortho and para positions relative to the halogen. libretexts.org While the deactivating inductive effect is stronger than the activating resonance effect, the resonance effect is what determines the position of the incoming electrophile. latech.edupressbooks.pub Therefore, halogens are known as ortho-, para-directors. pressbooks.pubyoutube.com
For this compound, the directing effects are complex as each of the four halogens directs incoming electrophiles to its own ortho and para positions. This creates a scenario where the substitution pattern is influenced by a combination of the individual directing strengths of each halogen and significant steric hindrance. latech.edu
The reactivity of halogenated benzenes in EAS reactions is determined by a balance between the opposing inductive and resonance effects, which are in turn influenced by the halogen's electronegativity and size. libretexts.orglibretexts.org
Inductive Effect (-I): This effect correlates with electronegativity. The strength of electron withdrawal follows the order F > Cl > Br > I. quora.com This powerful electron withdrawal deactivates the ring by destabilizing the positively charged intermediate formed during the reaction. libretexts.org
Resonance Effect (+M): This effect involves the donation of a lone pair of electrons into the ring's π-system. quora.com Effective resonance requires good overlap between the p-orbitals of the halogen and the carbon of the ring. The smaller fluorine atom allows for more effective overlap than the larger iodine atom.
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect Strength | Resonance Effect Strength | Overall Effect on EAS |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | Strongest (-I) | Strongest (+M) | Strongly Deactivating, Ortho-, Para-directing |
| Chlorine (Cl) | 3.16 | Strong (-I) | Moderate (+M) | Deactivating, Ortho-, Para-directing |
| Bromine (Br) | 2.96 | Moderate (-I) | Weak (+M) | Deactivating, Ortho-, Para-directing |
| Iodine (I) | 2.66 | Weakest (-I) | Weakest (+M) | Weakly Deactivating, Ortho-, Para-directing |
The classical mechanism for Electrophilic Aromatic Substitution proceeds through a two-step process. masterorganicchemistry.com The first, rate-determining step involves the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon bearing the electrophile, restoring the ring's aromaticity. masterorganicchemistry.comlibretexts.org The electron-withdrawing halogens on this compound would inductively destabilize this positively charged intermediate, thus increasing the activation energy and slowing the reaction rate. libretexts.org
However, recent research has challenged the universal applicability of the arenium ion intermediate model for all EAS reactions. acs.org Computational and experimental studies on the halogenation of arenes in nonpolar solvents suggest that the reaction may not involve a distinct arenium ion intermediate. Instead, it can proceed through a concerted pathway with a single transition state, or via addition-elimination pathways. acs.org
Metal-Mediated Cross-Coupling Reactions
The presence of four different halogen atoms on the benzene ring of this compound makes it an exceptionally versatile substrate for sequential metal-mediated cross-coupling reactions. The differential reactivity of the carbon-halogen (C-X) bonds allows for highly selective, stepwise functionalization of the aromatic core. This selectivity is primarily governed by the C-X bond dissociation energies, which follow the general trend: C-I < C-Br < C-Cl < C-F. Consequently, palladium-catalyzed cross-coupling reactions typically occur preferentially at the C-I bond, followed by the C-Br bond, and then the C-Cl bond, while the C-F bond is the least reactive. chemicalbook.com
Suzuki-Miyaura Coupling: Selective Reactivity of Different Halogens
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. For polyhalogenated substrates like this compound, the reaction can be controlled to proceed with high chemoselectivity.
The established reactivity order for halides in Suzuki reactions is: I > Br > OTf >> Cl. medium.comuobabylon.edu.iq This allows for the selective coupling at the most reactive C-I bond while leaving the C-Br, C-Cl, and C-F bonds intact. By carefully selecting the catalyst, ligands, base, and reaction conditions, it is possible to perform sequential couplings. For instance, an initial Suzuki-Miyaura reaction would functionalize the C-5 position (iodine). The resulting bromo-chloro-fluoro-biaryl product can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react at the C-1 position (bromine). ethz.ch
The table below illustrates the typical hierarchy of reactivity for different halogens in Suzuki-Miyaura coupling reactions.
| Halogen | Relative Reactivity | Typical Reaction Conditions |
| Iodine (I) | Highest | Mild conditions, various Pd catalysts |
| Bromine (Br) | High | Mild to moderate conditions |
| Chlorine (Cl) | Low | Requires specialized bulky, electron-rich phosphine (B1218219) ligands and stronger bases/higher temperatures |
| Fluorine (F) | Lowest | Generally unreactive under standard Suzuki conditions |
This interactive table summarizes the general reactivity trend of halogens in Suzuki-Miyaura cross-coupling.
This predictable selectivity enables the synthesis of highly substituted, unsymmetrical aromatic compounds from a single starting material. ethz.chscribd.com
Stille, Sonogashira, and Negishi Coupling Transformations
Similar to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions exhibit predictable selectivity based on the carbon-halogen bond strength, making them suitable for the stepwise functionalization of polyhaloarenes.
Stille Coupling: This reaction couples an organotin compound with an organic halide. The reactivity of the halide follows the same general trend: I > Br >> Cl. google.com This allows for selective coupling at the C-I bond of this compound, followed by subsequent reaction at the C-Br bond if desired. The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. studentdoctor.net
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. ias.ac.inacs.org The halide reactivity order is again I > Br > Cl > OTf. ias.ac.in This enables the selective alkynylation at the C-5 position (iodine) of the target molecule. ias.ac.in By tuning the ligand and reaction conditions, it is sometimes possible to invert the conventional chemoselectivity. epfl.ch
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. acs.orglibretexts.org This reaction is highly versatile and also follows the standard halogen reactivity pattern (I > Br > Cl), allowing for selective functionalization. libretexts.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can be advantageous in certain synthetic applications. chegg.comrsc.org
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. walisongo.ac.id This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.
For polyhalogenated substrates, selectivity in Buchwald-Hartwig amination is also dictated by the C-X bond energy. The reaction will preferentially occur at the most labile C-X bond, following the I > Br > Cl sequence. This allows for the selective introduction of an amino group at the C-5 position of this compound. Subsequent amination at the C-1 position (bromine) would require more vigorous reaction conditions. The choice of phosphine ligand is critical in Buchwald-Hartwig amination, with sterically hindered, electron-rich ligands often being necessary to promote the reaction, especially for less reactive aryl chlorides.
Mechanistic Discrepancies and Catalytic Cycle Elucidation
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is typically the rate-determining and selectivity-determining step for polyhalogenated substrates. The Pd(0) complex will preferentially add to the weakest C-X bond (C-I).
Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, -tin, or -zinc) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
While this model is broadly applicable, mechanistic discrepancies and complexities can arise, particularly with polyhalogenated substrates. A key challenge is preventing over-functionalization or exhaustive coupling, where the catalyst reacts multiple times with the same molecule. frontiersin.org
Recent studies have shown that after the first coupling event, the Pd(0) catalyst may remain coordinated to the π-system of the newly formed product. frontiersin.org Selectivity for mono- versus di-functionalization then depends on the competition between the decomplexation of the catalyst from the product and a second, intramolecular oxidative addition at another halogen site. With bulky ligands, which are often used to activate less reactive halides like chlorides, this decomplexation can be slow, leading to a higher tendency for "ring-walking" and subsequent over-functionalization. frontiersin.org Understanding these pathways is crucial for optimizing reaction conditions to achieve the desired selective mono-functionalization of substrates like this compound.
Other Transformations and Rearrangements
Beyond its utility in selective cross-coupling reactions, this compound and similar polyhaloarenes can undergo other important transformations. These reactions often involve the generation of highly reactive organometallic intermediates or base-catalyzed isomerizations.
Metal-Halogen Exchange: A primary transformation for aryl halides is the metal-halogen exchange, which is used to generate potent aryl anion synthons like organolithium or Grignard reagents. wikipedia.org This reaction is typically very fast and occurs preferentially at the most polarizable C-X bond. The order of reactivity for exchange is I > Br > Cl > F. wikipedia.org
Lithiation: Treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would selectively replace the iodine atom with lithium. ethz.chchegg.com The resulting aryllithium species is a powerful nucleophile and base that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the C-5 position.
Grignard Reagent Formation: Similarly, reaction with magnesium metal would selectively form a Grignard reagent at the C-I or C-Br position. Selective formation of the Grignard reagent from 1-bromo-4-chlorobenzene (B145707) occurs at the C-Br bond, highlighting the greater reactivity of heavier halogens in this transformation as well. walisongo.ac.id The resulting Grignard reagent can then be used in a wide array of subsequent reactions. libretexts.org
Halogen Dance Rearrangements: The "halogen dance" is an isomerization reaction that occurs when certain aryl halides are treated with a strong base, such as a lithium amide or an organolithium reagent. In this reaction, a halogen atom appears to "migrate" to a different position on the aromatic ring. The mechanism involves a series of deprotonation and metal-halogen exchange steps, driven by the formation of the most thermodynamically stable aryl anion intermediate. acs.orgscribd.com For a complex molecule like this compound, treatment with a strong base could potentially initiate a halogen dance, leading to isomeric polyhaloarenes, although the specific outcome would be highly dependent on the reaction conditions and the relative acidities of the ring protons.
These alternative transformations further underscore the synthetic potential of polysubstituted halobenzenes, providing pathways to derivatives that are not directly accessible through cross-coupling chemistry.
Halogen-Metal Exchange Reactions and Subsequent Derivatization
Halogen-metal exchange is a powerful method for the formation of organometallic reagents, and in polyhalogenated systems, it proceeds with high regioselectivity. The rate of exchange is governed by the lability of the carbon-halogen bond, which follows the established trend: C-I > C-Br > C-Cl > C-F.
In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) results in the selective exchange of the iodine atom. This occurs because the carbon-iodine bond is the longest, weakest, and most polarizable among the four carbon-halogen bonds present. The reaction proceeds rapidly to form the highly reactive aryllithium intermediate, 1-bromo-3-chloro-2-fluoro-5-lithiobenzene. The C-Br, C-Cl, and C-F bonds remain intact under these conditions.
This newly formed aryllithium species is a potent nucleophile and can be trapped by a diverse range of electrophiles to yield highly substituted benzene derivatives. This two-step sequence—selective metal-halogen exchange followed by electrophilic quench—provides a reliable strategy for introducing a wide variety of functional groups at the original position of the iodine atom.
| Electrophile | Resulting Product | Illustrative Reaction Conditions |
|---|---|---|
| Carbon Dioxide (CO₂) | 2-Bromo-4-chloro-3-fluoro-5-iodobenzoic acid | 1. n-BuLi, THF, -78 °C; 2. CO₂(s) |
| N,N-Dimethylformamide (DMF) | 2-Bromo-4-chloro-3-fluoro-5-iodobenzaldehyde | 1. n-BuLi, THF, -78 °C; 2. DMF |
| Benzaldehyde (PhCHO) | (2-Bromo-4-chloro-3-fluoro-5-iodophenyl)(phenyl)methanol | 1. n-BuLi, THF, -78 °C; 2. PhCHO |
| Trimethyltin chloride (Me₃SnCl) | 1-Bromo-3-chloro-2-fluoro-5-(trimethylstannyl)benzene | 1. n-BuLi, THF, -78 °C; 2. Me₃SnCl |
Photochemical Dehalogenation Pathways
The photochemical reactivity of polyhalogenated aromatic compounds is also dictated by the relative strengths of the carbon-halogen bonds. Upon irradiation with ultraviolet (UV) light, the weakest bond is preferentially cleaved. The bond dissociation energies follow the order C-F > C-Cl > C-Br > C-I, making the carbon-iodine bond the most susceptible to photolysis.
For this compound, exposure to UVA radiation (wavelengths typically >300 nm) in a hydrogen-donating solvent (like methanol (B129727) or isopropanol) initiates homolytic cleavage of the C-I bond. acs.orgacs.orgworktribe.com This process generates a highly reactive aryl radical, the 1-bromo-3-chloro-2-fluorophenyl radical, and an iodine radical.
The primary fate of the aryl radical is abstraction of a hydrogen atom from the solvent, leading to the hydrodeiodinated product, 1-bromo-3-chloro-2-fluorobenzene. This radical-chain reaction is often facilitated by the presence of a base, which can weaken the C-X bond and promote cleavage. acs.orgworktribe.comnih.gov While the C-Br and C-Cl bonds can also be cleaved photochemically, this typically requires higher energy (shorter wavelength) UV light. The C-F bond is exceptionally strong and generally considered photochemically inert under these conditions.
| Reaction Condition | Selectively Cleaved Bond | Key Intermediate | Major Product |
|---|---|---|---|
| UVA Irradiation (λ > 300 nm) in Methanol | C-I | 1-Bromo-3-chloro-2-fluorophenyl radical | 1-Bromo-3-chloro-2-fluorobenzene |
Halogen Dance Rearrangements in Multi-Halogenated Systems
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgchemeurope.com This rearrangement is driven by the formation of a more thermodynamically stable aryl anion intermediate. wikipedia.org The reaction is typically initiated by deprotonation of the aromatic ring using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).
In multi-halogenated systems like this compound, the halogen dance is mechanistically complex. The process would begin with the regioselective deprotonation of one of the two available C-H bonds (at C-4 or C-6). The acidity of these protons is influenced by the inductive effects of the neighboring halogen atoms. The fluorine atom, being the most electronegative, will most significantly acidify its ortho protons.
Once an aryl anion is formed, a labile halogen (iodine or bromine) can migrate. researchgate.net The migration is not a simple intramolecular shift but rather an intermolecular process involving halogen-metal exchange with other species in the reaction mixture. wikipedia.org The ultimate position of the halogen is determined by the relative stability of the possible aryl anion intermediates. An aryl anion is stabilized by adjacent electron-withdrawing groups; therefore, the negative charge will preferentially reside ortho to the highly electronegative fluorine atom. This thermodynamic driving force could potentially lead to a rearrangement where the bromine or iodine atom "dances" to a new position, allowing the carbanionic center to be stabilized next to the fluorine substituent. The complexity of the substrate, however, makes predicting the exact outcome challenging, and a mixture of isomers could be expected.
| Condition | Proposed Mechanism Step | Key Species | Driving Force |
|---|---|---|---|
| Strong, non-nucleophilic base (e.g., LDA), low temperature | 1. Initial Deprotonation | Aryl anion (e.g., at C-4 or C-6) | Acidity of C-H bond due to inductive effects of halogens |
| 2. Halogen Migration | Migrating Halogen (I or Br) | Intermolecular halogen exchange | |
| 3. Isomerization | Thermodynamically favored aryl anion | Stabilization of the negative charge, particularly by the ortho-fluorine atom |
Theoretical and Computational Investigations of 1 Bromo 3 Chloro 2 Fluoro 5 Iodobenzene
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals (MOs) governs the chemical behavior of a molecule. For 1-bromo-3-chloro-2-fluoro-5-iodobenzene, computational methods can map the distribution and energies of these orbitals, offering insights into its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for calculating ground-state properties of halogenated benzenes. DFT studies can determine key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.
For this compound, the HOMO and LUMO energies are critical indicators of its chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical stability. A larger gap implies higher stability and lower chemical reactivity. DFT calculations would likely show that the numerous electron-withdrawing halogen substituents lower the energies of both the HOMO and LUMO compared to benzene (B151609), affecting its behavior in chemical reactions.
| Property | Description | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered due to the inductive effect of halogens. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Significantly lowered, enhancing susceptibility to nucleophilic attack under certain conditions. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Expected to be relatively large, but the absolute energies are lowered. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential above the π-system of the ring, positive potential regions (σ-holes) on the outer side of the halogen atoms, especially iodine. |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of molecular geometries, bond energies, and other energetic properties. For this compound, these calculations would yield precise values for C-C, C-H, and C-halogen bond lengths and the bond angles of the benzene ring. These geometric parameters are fundamental for understanding the molecule's structure and steric properties.
Analysis of Substituent Effects on Aromaticity and Reactivity
The presence of four different halogen atoms on the benzene ring profoundly influences its aromaticity and reactivity. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). msu.edu
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the benzene ring through the sigma bond network. libretexts.org This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. msu.eduvedantu.com The deactivating strength generally follows the order of electronegativity: F > Cl > Br > I. libretexts.org
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. msu.edu This effect donates electron density to the ring, primarily at the ortho and para positions.
Conformational Analysis and Intermolecular Interactions (e.g., Halogen Bonding)
As a substituted benzene ring, this compound is a relatively rigid, planar molecule with limited conformational flexibility. Therefore, computational analysis in this area focuses primarily on its intermolecular interactions.
A key non-covalent interaction for this molecule is halogen bonding. acs.org A halogen bond is formed when an electrophilic region, known as a σ-hole, on a halogen atom interacts with a nucleophile (a Lewis base). The strength of the σ-hole increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. acs.org
Computational studies can model these interactions by mapping the molecular electrostatic potential. For this compound, calculations would reveal a significant positive σ-hole on the iodine atom, a moderate one on the bromine, and a smaller one on the chlorine atom. The fluorine atom is generally a poor halogen bond donor. acs.org This hierarchy suggests that the iodine atom would be the primary site for forming strong halogen bonds, which could be crucial in designing crystal structures or in molecular recognition processes. researchgate.net
Prediction of Spectroscopic Signatures from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating the physical phenomena that give rise to different types of spectra, these methods can provide valuable data for structural elucidation.
NMR Spectroscopy: Calculations can predict the chemical shifts (¹H, ¹³C) and coupling constants by determining the magnetic shielding around each nucleus. For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the signals to the correct atoms in the complexly substituted ring.
Vibrational (IR/Raman) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities corresponding to the stretching and bending modes of the molecule's bonds. This predicted vibrational spectrum can be compared with experimental data to confirm the molecular structure.
Mass Spectrometry: Recent advances allow for the in silico prediction of electron ionization mass spectra. nih.gov By modeling the fragmentation pathways of the molecular ion, quantum chemistry can help predict the masses and relative abundances of the resulting fragments, aiding in the identification of unknown compounds. nih.govnih.gov
| Spectroscopic Technique | Predicted Information | Utility for this compound |
|---|---|---|
| NMR (¹H, ¹³C) | Chemical shifts, coupling constants. | Aids in the structural assignment of the two non-equivalent aromatic protons and six unique carbon atoms. |
| IR/Raman | Vibrational frequencies and intensities. | Provides a unique "fingerprint" based on C-H, C-C, and C-Halogen bond vibrations. |
| Mass Spectrometry | Fragmentation patterns, m/z values of fragments. | Helps to confirm the molecular weight and understand the stability of the molecule under ionization. nih.gov |
Modeling Reaction Pathways and Transition States in Complex Halogenated Systems
Computational chemistry provides a framework for exploring the mechanisms of chemical reactions at the molecular level. For a complex halogenated system like this compound, these methods can be used to model potential reaction pathways, for example, in nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
By calculating the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate. This modeling can reveal which of the halogen atoms is most likely to participate in a given reaction. For instance, in palladium-catalyzed cross-coupling reactions, the weaker carbon-iodine bond is typically the most reactive site, a hypothesis that can be quantitatively confirmed by modeling the oxidative addition step.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, offering a detailed map of the atomic connectivity and chemical environment. For a molecule with a complex substitution pattern such as 1-bromo-3-chloro-2-fluoro-5-iodobenzene, a multi-pronged NMR approach is essential.
A comprehensive analysis begins with one-dimensional NMR spectra for all relevant nuclei: ¹H, ¹³C, and ¹⁹F. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to the diverse array of halogen substituents, these protons will reside in unique electronic environments, leading to different chemical shifts and coupling patterns.
The ¹³C NMR spectrum will display six signals, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are significantly influenced by the electronegativity and heavy atom effects of the directly bonded halogens. For instance, the carbon atom bonded to fluorine will exhibit a large C-F coupling constant, a characteristic feature in ¹³C NMR.
The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment surrounding the fluorine atom, and its coupling to the adjacent protons can provide further structural confirmation.
Predicted NMR Data for this compound (Note: These are predicted values based on empirical calculations and data from similar compounds, as experimental data is not readily available.)
Interactive Data Table: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.60 - 7.80 | Doublet of doublets (dd) | J(H-F) = 6-8, J(H-H) = 2-3 |
| H-6 | 7.90 - 8.10 | Doublet of doublets (dd) | J(H-F) = 8-10, J(H-H) = 2-3 |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |
| C-1 (C-Br) | 115 - 120 | ~4 |
| C-2 (C-F) | 158 - 162 | 240 - 250 |
| C-3 (C-Cl) | 130 - 135 | ~20 |
| C-4 (C-H) | 135 - 140 | ~5 |
| C-5 (C-I) | 90 - 95 | <2 |
| C-6 (C-H) | 125 - 130 | ~3 |
Interactive Data Table: Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F-2 | -110 to -120 | Doublet of doublets (dd) |
While 1D NMR provides foundational information, 2D NMR techniques are crucial for assembling the complete structural puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two aromatic protons (H-4 and H-6), confirming their through-bond coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon to which it is attached. This would definitively link the ¹H signals at H-4 and H-6 to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping longer-range connectivities (typically 2-3 bonds). For instance, correlations would be expected from H-4 to C-2, C-3, C-5, and C-6, and from H-6 to C-1, C-2, C-4, and C-5. These correlations are instrumental in confirming the substitution pattern around the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space. In this molecule, a NOE would be expected between the fluorine atom at position 2 and the protons at positions H-4 and H-6, as well as the chlorine at position 3 and the bromine at position 1, providing further evidence for the assigned regiochemistry.
In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR parameters. acs.orgrsc.orgacs.org By calculating the theoretical chemical shifts and coupling constants for the proposed structure of this compound, a direct comparison with experimental data can be made. acs.orgrsc.orgacs.org A strong correlation between the predicted and observed spectra provides a high degree of confidence in the structural assignment. acs.orgrsc.orgacs.org Discrepancies, on the other hand, can indicate an incorrect assignment or the presence of unexpected structural features.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₆H₂BrClFI), the exact mass can be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).
In addition to the molecular ion, mass spectrometry also produces a series of fragment ions as the molecule breaks apart in the mass spectrometer. The fragmentation pattern is often characteristic of the compound's structure. For halogenated benzenes, common fragmentation pathways involve the loss of halogen atoms or hydrogen halides. cdnsciencepub.comfluorine1.rudocbrown.info The relative bond strengths (C-I < C-Br < C-Cl < C-F) often dictate the initial fragmentation, with the weaker bonds breaking more readily. Therefore, the loss of an iodine radical followed by a bromine radical would be expected to be prominent fragmentation pathways.
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (approx.) | Possible Fragment Ion | Loss from Molecular Ion |
| 334/336/338 | [C₆H₂BrClFI]⁺ | - |
| 207/209/211 | [C₆H₂BrClF]⁺ | I |
| 128/130 | [C₆H₂ClF]⁺ | I, Br |
| 172 | [C₆H₂BrF]⁺ | I, Cl |
| 149 | [C₆H₂FI]⁺ | Br, Cl |
A key feature of the mass spectrum of this compound is its distinctive isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. Fluorine and iodine are monoisotopic (¹⁹F and ¹²⁷I, respectively). The presence of both bromine and chlorine will result in a characteristic cluster of peaks for the molecular ion and any fragment ions containing these halogens. The relative intensities of these isotopic peaks can be calculated and compared to the experimental spectrum to confirm the presence and number of bromine and chlorine atoms in the molecule or fragment. rsc.org This "halogen fingerprinting" is a powerful tool for confirming the elemental composition.
Interactive Data Table: Theoretical Isotopic Distribution for the Molecular Ion [C₆H₂BrClFI]⁺
| Isotope Combination | m/z (Nominal) | Relative Abundance (%) |
| ¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁹F¹²⁷I | 334 | 100.0 |
| ¹³C¹²C₅¹H₂⁷⁹Br³⁵Cl¹⁹F¹²⁷I | 335 | 6.5 |
| ¹²C₆¹H₂⁸¹Br³⁵Cl¹⁹F¹²⁷I | 336 | 97.3 |
| ¹²C₆¹H₂⁷⁹Br³⁷Cl¹⁹F¹²⁷I | 336 | 32.5 |
| ¹³C¹²C₅¹H₂⁸¹Br³⁵Cl¹⁹F¹²⁷I | 337 | 6.3 |
| ¹³C¹²C₅¹H₂⁷⁹Br³⁷Cl¹⁹F¹²⁷I | 337 | 2.1 |
| ¹²C₆¹H₂⁸¹Br³⁷Cl¹⁹F¹²⁷I | 338 | 31.6 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact location of each atom. While a specific crystal structure for this compound is not publicly documented, the anticipated results from such an analysis can be described based on established principles for halogenated benzene derivatives.
A crystallographic analysis would yield highly precise measurements of all intramolecular geometric parameters. This includes the lengths of the carbon-carbon bonds within the benzene ring, the carbon-halogen bonds, and the carbon-hydrogen bond. It would also define the bond angles between atoms, confirming the planarity of the benzene ring and the geometry of the substituents. Dihedral angles would describe the orientation of the substituents relative to the ring. This data is fundamental for understanding the electronic and steric effects imposed by the four different halogen atoms.
Interactive Table 1: Predicted Intramolecular Geometric Parameters for this compound from a Hypothetical X-ray Crystallography Study.
Note: The following values are representative estimates based on typical bond lengths and angles for similar aromatic compounds, as specific experimental data for this molecule is not available.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C | C | - | ~1.39 Å |
| C | H | - | ~0.95 Å | |
| C | F | - | ~1.35 Å | |
| C | Cl | - | ~1.74 Å | |
| C | Br | - | ~1.90 Å | |
| C | I | - | ~2.10 Å | |
| Bond Angle | C | C | C | ~120° |
| C | C | H | ~120° | |
| C | C | Halogen | ~120° | |
| Dihedral Angle | Halogen | C | C | C |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by non-covalent interactions. mdpi.com For this compound, halogen bonding is expected to be a dominant directive force. wikipedia.org Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (termed a σ-hole) and a nucleophilic (electron-rich) site on an adjacent molecule. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each bond has characteristic vibrational frequencies (stretching, bending, twisting) that correspond to the absorption of specific energies of light. The resulting spectrum serves as a unique molecular "fingerprint."
For this compound, the IR and Raman spectra would exhibit several key features:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.
C=C Ring Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic ring are expected in the 1600-1400 cm⁻¹ region. marmacs.org The substitution pattern influences the exact position and intensity of these peaks.
C-X Stretching (X = F, Cl, Br, I): The carbon-halogen stretching frequencies are found in the fingerprint region (<1100 cm⁻¹) and are highly dependent on the mass of the halogen. The C-F stretch would be at the highest frequency (around 1200-1100 cm⁻¹), followed by C-Cl (850-550 cm⁻¹), C-Br (680-515 cm⁻¹), and C-I (600-500 cm⁻¹) stretches.
C-H Bending: Out-of-plane C-H bending vibrations give rise to strong absorptions in the 900-675 cm⁻¹ range, and their positions are highly characteristic of the substitution pattern on the benzene ring.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Spectroscopic Activity |
| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman |
| Aromatic C=C Ring Stretch | 1600 - 1400 | IR & Raman |
| C-F Stretch | 1250 - 1000 | Strong in IR |
| C-Cl Stretch | 850 - 550 | IR & Raman |
| C-Br Stretch | 680 - 515 | IR & Raman |
| C-I Stretch | 600 - 500 | IR & Raman |
| C-H Out-of-Plane Bend | 900 - 675 | Strong in IR |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a mixture. It is an essential tool for assessing the purity of this compound and for ensuring the absence of positional isomers.
In a GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column, carrying the sample with it. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column walls). Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. This compound, being a relatively large molecule, would have a distinct retention time, separating it from any starting materials or byproducts. Crucially, different positional isomers of this compound would likely have slightly different boiling points and polarities, enabling their separation and detection by GC.
As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), causing them to fragment into smaller, charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight of the compound, and a series of fragment ion peaks that create a unique fragmentation pattern. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would produce a highly distinctive isotopic pattern for the molecular ion and any fragments containing these halogens, providing definitive confirmation of the elemental composition and identity of the target molecule.
Role As a Versatile Synthetic Building Block in Advanced Organic Synthesis
A Precursor for the Synthesis of Complex Organic Architectures
The unique substitution pattern of 1-bromo-3-chloro-2-fluoro-5-iodobenzene, with each halogen atom possessing a different propensity for undergoing reaction, makes it an ideal starting material for the synthesis of intricate organic molecules. The differential reactivity of the carbon-halogen bonds, in the order of C-I > C-Br > C-Cl > C-F, is the cornerstone of its application in sequential and site-selective chemical modifications. This hierarchy allows for controlled, stepwise functionalization, typically through transition metal-catalyzed cross-coupling reactions.
Tailored Functionalization for Pharmaceutical Precursors
In the realm of medicinal chemistry, the precise arrangement of substituents on an aromatic core is often crucial for biological activity. This compound offers a platform for the tailored synthesis of pharmaceutical precursors. The ability to selectively replace the iodine, bromine, and chlorine atoms in a controlled sequence enables the introduction of diverse pharmacophores and modulating groups onto the benzene (B151609) ring. This strategic functionalization is instrumental in creating libraries of compounds for drug discovery and in the synthesis of complex drug targets. The presence of a fluorine atom is particularly significant, as fluorine substitution is a common strategy in pharmaceutical development to enhance metabolic stability, binding affinity, and bioavailability. While specific examples for this exact compound are not extensively detailed in publicly available literature, the principles of its use are well-established for analogous polyhalogenated benzenes.
A Building Block for Advanced Materials
The field of materials science leverages the unique electronic and optical properties that can be achieved through the precise construction of organic molecules. This compound is a valuable building block for advanced materials, particularly in the domain of organic electronics. Its potential utility in the preparation of organic compounds for organic electronic devices has been noted. chemicalbook.com The sequential functionalization of this compound allows for the synthesis of asymmetric multi-ring aromatic structures, such as terphenyl dinitriles, which are precursors to materials with specific electronic or optical properties. The ability to introduce different aryl groups at specific positions on the benzene ring is key to fine-tuning the performance of these materials. For instance, analogous compounds are used in the synthesis of molecular glassformers like 1,3,5-trisarylbenzenes through sequential Suzuki cross-coupling reactions. rsc.org
Crafting Polyhalogenated Scaffolds with Differentiated Reactivity
This compound is itself a polyhalogenated scaffold with inherent differentiated reactivity. Furthermore, it can be used to synthesize more complex scaffolds where this differential reactivity is either maintained or strategically altered. By selectively reacting at one halogen position, a new functional group is introduced, which in turn electronically and sterically influences the reactivity of the remaining halogens. This allows for the creation of intricate molecular frameworks with multiple points for further diversification, which is a powerful strategy in combinatorial chemistry and the development of functional molecules.
Strategies for Orthogonal Functionalization and Sequential Transformations
The concept of orthogonal functionalization is central to the synthetic utility of this compound. This strategy involves the selective reaction of one halogen atom in the presence of the others, typically by exploiting the differences in their bond strengths and reactivity towards various catalytic systems. The most common approach involves a sequence of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
The general sequence of reactivity for these cross-coupling reactions is:
Iodine: The carbon-iodine bond is the weakest and most reactive, making it the primary site for initial functionalization.
Bromine: Following the substitution of the iodine, the carbon-bromine bond can be targeted under slightly more forcing reaction conditions.
Chlorine: The carbon-chlorine bond is the strongest of the three reactive halogens and typically requires more specialized catalyst systems or harsher conditions to undergo oxidative addition.
Fluorine: The carbon-fluorine bond is generally unreactive under these conditions, remaining as a stable substituent throughout the synthetic sequence.
This predictable reactivity allows for a one-pot or stepwise approach to introduce up to three different substituents onto the benzene ring in a highly controlled and regioselective manner.
A Foundation for Novel Reagents and Catalysts
While direct applications of this compound in the development of novel reagents and catalysts are not widely reported, its derivatives serve as precursors for such applications. The introduction of specific functionalities, such as phosphine (B1218219) or N-heterocyclic carbene ligands, onto the aromatic ring through sequential cross-coupling reactions can lead to the formation of new catalyst systems. The electronic and steric properties of these catalysts can be fine-tuned by the nature and position of the remaining halogen atoms on the benzene core, potentially influencing their catalytic activity and selectivity.
Achieving Chemo-, Regio-, and Stereoselectivity in Transformations
The inherent structure of this compound dictates a high degree of chemo- and regioselectivity in its transformations.
Chemoselectivity: In a reaction targeting one type of functional group, the presence of other, less reactive functional groups allows for selective transformation. The differential reactivity of the C-X bonds is a prime example of chemoselectivity, where a catalyst can be chosen to react preferentially with the C-I bond over the C-Br and C-Cl bonds.
Regioselectivity: The fixed positions of the halogens on the aromatic ring ensure that functionalization occurs at a specific, predetermined location. For instance, a Suzuki coupling targeting the most reactive halogen will exclusively occur at the 5-position (where iodine is located).
Stereoselectivity: While the aromatic ring itself is planar and achiral, the introduction of chiral substituents or the use of chiral catalysts in subsequent reactions can lead to stereoselective outcomes. The steric environment created by the halogen atoms and any introduced groups can influence the approach of reagents, thereby directing the stereochemistry of newly formed chiral centers.
The predictable and controllable nature of reactions involving this compound makes it a powerful tool for the synthesis of a diverse array of complex and well-defined target structures.
Future Perspectives and Emerging Research Directions
Innovations in Catalytic Systems for Ultra-Selective Halogen Functionalization
The primary challenge in utilizing molecules like 1-Bromo-3-chloro-2-fluoro-5-iodobenzene is achieving ultra-selective functionalization at a single halogen site without disturbing the others. Future advancements hinge on the development of highly sophisticated catalytic systems.
Key Research Findings:
Ligand-Controlled Palladium Catalysis: Research is focused on developing palladium catalysts with highly specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These ligands can fine-tune the electronic and steric properties of the palladium center to discriminate between C-I, C-Br, and C-Cl bonds with unprecedented selectivity, even under mild conditions.
Iron and Nickel Catalysis: Non-precious metal catalysts, particularly those based on iron and nickel, are emerging as cost-effective and sustainable alternatives to palladium. mdpi.com Iron(III) triflimide, for example, has been identified as a "super Lewis acid" capable of activating N-halosuccinimides for rapid and regioselective halogenation of arenes. thieme-connect.de Such systems could be adapted for selective dehalogenation or cross-coupling reactions.
Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a powerful method for generating highly reactive radical intermediates under exceptionally mild conditions. mdpi.com This approach can enable selective C-H functionalization or cross-coupling reactions that are orthogonal to traditional metal-catalyzed methods, potentially allowing for the modification of the aromatic ring itself without touching the halogen substituents.
Biocatalysis: The use of enzymes, such as FAD-dependent halogenases, represents a frontier in selective halogenation. nih.gov These enzymes can exhibit remarkable regioselectivity and substrate specificity, offering a green and highly precise method for either introducing or modifying halogen atoms on an aromatic core. nih.gov
Interactive Table: Comparison of Emerging Catalytic Systems
| Catalytic System | Key Advantage | Target Selectivity | Potential Application for this compound |
| Ligand-Tuned Palladium | High reliability and broad scope | C-I > C-Br > C-Cl bond activation | Sequential, site-specific cross-coupling reactions. |
| Iron/Nickel Catalysts | Low cost, sustainability | Varies; can be tuned for specific C-X bonds | Cost-effective, large-scale synthesis of derivatives. mdpi.com |
| Photoredox Catalysis | Mild conditions, unique reactivity | C-H functionalization, radical pathways | Derivatization of the aromatic ring's C-H bonds. mdpi.com |
| Biocatalysis (Enzymes) | Unmatched regioselectivity, green | Specific C-H positions | Highly selective, late-stage functionalization. nih.gov |
Integration of Automated Synthesis and Flow Chemistry for Complex Halogenated Benzene (B151609) Production
The multi-step synthesis required to produce complex molecules like this compound is often resource-intensive and challenging to scale. Automated synthesis and flow chemistry are poised to overcome these limitations. researchgate.net
Automated platforms can integrate flow reactors with real-time monitoring and machine-learning algorithms to enable self-optimizing processes. mit.edu Such systems can rapidly screen and identify the optimal conditions for each step in a complex synthesis, accelerating development and enabling the on-demand production of highly specialized halogenated compounds. researchgate.net
Interactive Table: Advantages of Flow Chemistry for Polyhalogenated Benzene Synthesis
| Feature | Batch Synthesis | Flow Chemistry | Significance for Complex Halogenated Compounds |
| Heat Transfer | Poor; risk of hotspots | Excellent; high surface-to-volume ratio | Improved safety and selectivity in exothermic halogenation steps. nih.gov |
| Mixing | Variable; depends on stirring | Rapid and highly efficient | Ensures homogeneity and consistent product quality. |
| Safety | Large volumes of hazardous reagents | Small reactor volumes, in-situ generation | Safer handling of toxic and corrosive reagents like elemental halogens. semanticscholar.org |
| Scalability | Difficult; requires re-optimization | Straightforward; run for longer times | Enables seamless transition from laboratory discovery to pilot-scale production. nih.gov |
| Multi-step Reactions | Requires intermediate isolation | "Telescoping" of reactions possible | Drastically reduces time, waste, and resource use for complex syntheses. rsc.org |
Advanced Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists approach synthesis. rjptonline.org For a molecule with multiple reactive sites like this compound, AI can provide invaluable predictive insights.
Key Applications:
Reactivity Prediction: ML models, trained on vast databases of known reactions, can predict the relative reactivity of the C-I, C-Br, and C-Cl bonds under various catalytic conditions. acs.org This allows chemists to select the most promising reagents and conditions for a desired selective transformation before stepping into the lab.
Retrosynthesis: AI-powered retrosynthesis tools can deconstruct a complex target molecule into simpler, commercially available precursors. arxiv.orggrace.com These platforms can propose multiple synthetic pathways, including novel routes that a human chemist might overlook, and rank them based on predicted yield, cost, and step count. chemcopilot.com
Reaction Optimization: Bayesian optimization and other ML algorithms can be used to efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading). mdpi.com This accelerates the process of finding the optimal conditions for maximizing yield and selectivity, which is crucial for processes involving expensive or complex halogenated intermediates.
Exploration of New Reactivity Modes and Unconventional Transformations
Beyond traditional cross-coupling reactions, research is exploring novel ways to functionalize polyhalogenated aromatic compounds. The unique electronic landscape of this compound makes it an ideal substrate for investigating such unconventional transformations. These new methods could unlock synthetic pathways to previously inaccessible molecular architectures.
Potential research directions include:
Controlled Halogen Dance Reactions: This type of reaction involves the intramolecular migration of a halogen atom to a different position on the aromatic ring. Developing catalytic systems to control the direction and outcome of a "halogen dance" could provide a powerful tool for isomerizing complex precursors.
Selective Benzyne (B1209423) Formation: The elimination of adjacent hydrogen and halogen atoms can form highly reactive benzyne intermediates. Controlling which halogen is eliminated from a polyhalogenated system could lead to the regioselective formation of different benzynes, each of which could be trapped with various nucleophiles to create diverse products.
Dehalogenative Coupling Reactions: Instead of replacing a single halogen, new catalytic methods are being explored that couple two aromatic rings through the reductive elimination of two halogen atoms. Applying this to polyhalogenated substrates could enable the synthesis of complex biaryl structures in a single step.
Sustainable and Eco-Friendly Approaches for Halogenated Compound Synthesis and Derivatization
The synthesis of halogenated compounds has traditionally relied on harsh reagents and organic solvents. taylorfrancis.com Modern research is heavily focused on developing "green" and sustainable alternatives. uni-lj.silongdom.orgtopdutch.com
Key Sustainable Strategies:
Greener Solvents: Replacing chlorinated solvents with more benign alternatives like water, ethanol, or specialized fluorinated alcohols like hexafluoroisopropanol (HFIP) is a key goal. organic-chemistry.orgacs.org HFIP, for instance, has been shown to activate N-halosuccinimides, enabling efficient and regioselective halogenation without a catalyst. organic-chemistry.org
Atom Economy: Using catalytic methods and oxidants like hydrogen peroxide (H₂O₂) instead of stoichiometric reagents improves atom economy and produces water as the only byproduct. rsc.org
Energy Efficiency: Photochemical and mechanochemical (ball-milling) methods can often drive reactions at room temperature, significantly reducing the energy consumption associated with heating and cooling large reactors. nih.govrsc.orgresearchgate.net
Safer Reagents: There is a strong push to replace hazardous reagents like elemental fluorine and chlorine gas with safer alternatives, such as halide salts coupled with an in-situ oxidation process. rsc.org
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Science
Complex halogenated building blocks like this compound are not just targets for synthesis but are enabling tools for interdisciplinary science. illinois.edubu.edusiu.eduillinois.edu
Materials Science: The introduction of multiple, heavy halogen atoms can significantly influence the electronic properties, crystal packing, and intermolecular interactions of organic molecules. This makes polyhalogenated aromatics promising scaffolds for designing novel organic semiconductors, liquid crystals, and materials for organic light-emitting diodes (OLEDs). The defined substitution pattern allows for the directional growth of complex, functional materials. wikipedia.org
Computational Science: Quantum mechanical methods like Density Functional Theory (DFT) are crucial for understanding and predicting the properties of complex halogenated molecules. mdpi.com These tools can calculate electron distribution, bond strengths, and predict spectroscopic signatures. Furthermore, computational modeling is essential for studying noncovalent interactions like halogen bonding, where a halogen atom acts as an electrophilic center. acs.orgacs.orgnih.gov Understanding these interactions is critical for designing new drugs and advanced materials where precise molecular recognition is key.
This convergence of synthesis, materials science, and computation will accelerate the discovery of new functional molecules and materials derived from complex, precisely-halogenated aromatic cores.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromo-3-chloro-2-fluoro-5-iodobenzene?
- Methodological Answer : The compound is typically synthesized via sequential halogenation of benzene derivatives. For instance, bromine is introduced first using Br₂ under catalytic conditions (e.g., FeBr₃), followed by chlorination with Cl₂ and fluorination via F₂ or HF-based reagents. Iodination is often achieved using I₂ with a Cu catalyst at elevated temperatures. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and halogen positions.
- Mass Spectrometry (HRMS) : To verify molecular weight (335.34 g/mol) and isotopic patterns.
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve regioisomer ambiguities .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer : Standard protocols involve:
- Antimicrobial Testing : Agar dilution or microbroth dilution assays (e.g., MIC determination against E. coli at ≥50 µg/mL) .
- Cytotoxicity Assays : MTT or apoptosis assays (e.g., IC₅₀ determination in cancer cell lines like MCF-7) .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation be addressed during synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Temporary protecting groups (e.g., -NO₂) to guide halogen placement.
- Catalyst Tuning : Use of Pd/Cu systems for ortho/para selectivity in iodination.
- Computational Modeling : DFT calculations to predict activation barriers for competing pathways .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in cytotoxicity) arise from differences in:
- Cell Line Sensitivity : Validate using multiple cell lines (e.g., MDA-MB-231 vs. HeLa).
- Assay Conditions : Standardize incubation time, serum concentration, and solvent controls (e.g., DMSO <0.1%).
- Metabolic Interference : Screen for off-target enzyme inhibition (e.g., CYP450 isoforms) .
Q. How do steric and electronic effects influence nucleophilic substitution reactions?
- Methodological Answer : The bulky iodine substituent at position 5 creates steric hindrance, slowing SN2 mechanisms. Fluorine’s electronegativity at position 2 deactivates the ring, directing nucleophiles to less hindered positions (e.g., para to chlorine). Kinetic studies under varying temperatures (25–80°C) and solvents (polar aprotic vs. protic) can quantify these effects .
Q. What computational tools aid in retrosynthetic planning for derivatives?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For example:
- One-Step Retrosynthesis : Prioritize Suzuki couplings using boronic acids at the bromine site.
- Multi-Step Planning : Sequential dehalogenation-rehalogenation to introduce functional groups .
Q. How should decomposition products be managed during storage and handling?
- Methodological Answer : Degradation pathways include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
